molecular formula C18H25ClN2O4 B4904032 methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate

Cat. No.: B4904032
M. Wt: 368.9 g/mol
InChI Key: OVJUEFBQHGQQRQ-MPGHIAIKSA-N
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Description

Methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Chemical Biology: It is used as a probe to study various biochemical pathways.

    Industrial Applications: Its derivatives are explored for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(4-chlorophenyl)-4-[2-hydroxyethyl(methyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O4/c1-18(17(24)25-4)11-14(16(23)20(2)9-10-22)15(21(18)3)12-5-7-13(19)8-6-12/h5-8,14-15,22H,9-11H2,1-4H3/t14-,15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJUEFBQHGQQRQ-MPGHIAIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=C(C=C2)Cl)C(=O)N(C)CCO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=C(C=C2)Cl)C(=O)N(C)CCO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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